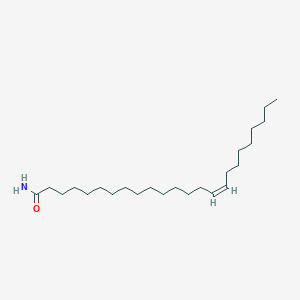

Nervonamide

Description

Properties

Molecular Formula |

C24H47NO |

|---|---|

Molecular Weight |

365.6 g/mol |

IUPAC Name |

(Z)-tetracos-15-enamide |

InChI |

InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H2,25,26)/b10-9- |

InChI Key |

FXUDPARCGRIVON-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)N |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of Nervonamide

Precursor Pathways for Nervonamide Anabolism

The de novo synthesis of ceramides (B1148491) begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine C-palmitoyltransferase, yielding 3-dehydrosphinganine (B8117871) nih.gov. This intermediate is then reduced to sphinganine (B43673) by 3-dehydrosphinganine reductase nih.gov. Sphinganine serves as a core precursor for the synthesis of dihydroceramides researchgate.net.

In the context of this compound, the specific precursor pathway involves the acylation of sphinganine with nervonoyl-CoA, the activated form of nervonic acid researchgate.net. This step is catalyzed by ceramide synthases nih.gov.

The salvage pathway also contributes to ceramide synthesis by re-utilizing sphingosine (B13886), which is generated from the breakdown of more complex sphingolipids nih.gov. Sphingosine can be directly acylated by ceramide synthases to form ceramides nih.gov. While the primary de novo pathway utilizes sphinganine, the salvage pathway provides an alternative route involving sphingosine.

Sphingomyelin (B164518) hydrolysis, catalyzed by sphingomyelinase, is another source of ceramides hmdb.canih.gov. Sphingomyelin, a major sphingolipid in mammalian cell membranes, is composed of ceramide linked to phosphocholine (B91661) nih.gov. The breakdown of sphingomyelin releases ceramide hmdb.canih.gov.

Enzymatic Mechanisms Governing this compound Synthesis

The key enzymes involved in this compound synthesis are the ceramide synthases (CerS) nih.govwikipedia.org. Mammals possess six distinct CerS isoforms (CerS1-6), each exhibiting a preference for acyl-CoA substrates of specific fatty acid chain lengths wikipedia.org. CerS catalyze the N-acylation of a sphingoid base (either sphinganine in the de novo pathway or sphingosine in the salvage pathway) with a fatty acyl-CoA nih.govwikipedia.org.

For the synthesis of this compound, which contains a C24:1 fatty acid, Ceramide synthase 2 (CerS2) is the primary enzyme responsible in most tissues researchgate.net. CerS2 shows a preference for very long-chain fatty acyl-CoAs, including nervonoyl-CoA (C24:1) researchgate.netwikipedia.org.

Following the acylation of sphinganine by CerS, the resulting dihydroceramide (B1258172) (N-acylsphinganine) undergoes desaturation at the 4,5-position of the sphingoid base to form ceramide (N-acylsphingosine) nih.govresearchgate.net. This reaction is catalyzed by dihydroceramide desaturase nih.govresearchgate.net. Molecular oxygen is required for this enzymatic activity, and the enzyme shares similarities with delta-9-desaturase nih.govresearchgate.net.

The enzymatic steps can be summarized as follows:

Condensation of L-serine and palmitoyl-CoA to 3-dehydrosphinganine (catalyzed by serine C-palmitoyltransferase).

Reduction of 3-dehydrosphinganine to sphinganine (catalyzed by 3-dehydrosphinganine reductase).

Acylation of sphinganine with nervonoyl-CoA to form N-nervonoyl sphinganine (dihydroceramide) (catalyzed by CerS2) researchgate.net.

Desaturation of N-nervonoyl sphinganine to N-nervonoyl sphingosine (this compound) (catalyzed by dihydroceramide desaturase) nih.govresearchgate.net.

Alternatively, in the salvage pathway, sphingosine can be directly acylated by CerS2 with nervonoyl-CoA to form this compound nih.gov.

Regulatory Factors Modulating this compound Biosynthesis

The regulation of ceramide biosynthesis, and thus this compound production, is complex and can be influenced by various factors, including the availability of substrates, the activity of the involved enzymes, and cellular signaling pathways nih.gov.

The expression levels and activity of specific ceramide synthases, particularly CerS2, play a crucial role in determining the spectrum of ceramide species produced researchgate.netwikipedia.org. Factors that influence the activity of dihydroceramide desaturase, such as the alkyl chain length of the sphingoid base and fatty acid, the stereochemistry of the sphingoid base, and the availability of reductants like NADH or NADPH, can also impact ceramide synthesis nih.govresearchgate.net. Dihydroceramide desaturase activity has been shown to be inhibited by dithiothreitol, suggesting that the thiol status of cells might alter ceramide synthesis nih.govresearchgate.net.

Cellular context and external stimuli can also modulate ceramide biosynthesis. For instance, alterations in lipid profiles, including changes in this compound levels, have been observed in various physiological and pathological conditions researchgate.netnih.gov. The availability of precursor fatty acids, such as nervonic acid, can influence the synthesis of corresponding ceramides ebi.ac.uk.

The dynamic nature of the sphingolipid biosynthesis pathway, which includes ceramides like this compound, allows for delicate modifications of various signaling cascades, potentially affecting cellular processes researchgate.net.

Metabolism and Enzymatic Degradation of Nervonamide

Enzymatic Hydrolysis of Nervonamide: Focus on Fatty Acid Amide Hydrolase (FAAH) Substrate Specificity

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a major role in the hydrolysis of various fatty acid amides, including N-acylethanolamines caymanchem.comabcam.com. FAAH catalyzes the hydrolysis of NAEs into their constituent fatty acid and ethanolamine (B43304) wikipedia.orgresearchgate.net. In the case of this compound, this hydrolysis yields nervonic acid and ethanolamine.

FAAH exhibits broad substrate specificity, capable of hydrolyzing a range of N-acylamides, N-acyltaurines, and N-acylethanolamines researchgate.netcaymanchem.com. While FAAH is known to hydrolyze various NAEs, its substrate specificity can vary depending on the length and unsaturation of the acyl chain plos.orgresearchgate.net. Studies have shown that FAAH generally prefers acyl chains of 9 carbons or longer researchgate.net. However, the efficiency of hydrolysis can differ among substrates. For example, anandamide (B1667382) (AEA), an NAE with a 20-carbon polyunsaturated acyl chain, is often hydrolyzed more efficiently by FAAH compared to palmitoylethanolamide (B50096) (PEA), a saturated 16-carbon NAE plos.org.

Research into FAAH substrate specificity has utilized various approaches, including enzymatic assays with different amide substrates and structural analyses of the enzyme researchgate.netnih.gov. Studies using unbranched p-nitroanilide (pNA) substrates of varying lengths revealed that FAAH shows a strong preference for acyl chains 9 carbons or longer researchgate.net. Site-directed mutagenesis studies have identified specific residues within the FAAH enzyme, such as I491, that significantly influence substrate specificity, particularly for medium-chain substrates researchgate.net. The structural flexibility of the FAAH active site, involving regions like the "dynamic paddle" formed by residues Phe432 and Trp531, is also critical for accommodating different lipid substrates and orienting them for hydrolysis plos.org.

While this compound possesses a very long (24-carbon) monounsaturated acyl chain, it is recognized as a substrate for FAAH . The specific kinetic parameters (e.g., Km and Vmax) for this compound hydrolysis by FAAH relative to other NAEs like anandamide or PEA are subjects of ongoing research to fully understand its metabolic turnover rate. The broad substrate selectivity of FAAH suggests that this compound is likely hydrolyzed by this enzyme, contributing to the regulation of its cellular levels.

Metabolic Fate of this compound and its Byproducts

The primary metabolic fate of this compound following enzymatic hydrolysis by FAAH is its breakdown into nervonic acid and ethanolamine wikipedia.orgresearchgate.net.

Nervonic Acid: Nervonic acid ((Z)-15-tetracosenoic acid) is a very long-chain monounsaturated fatty acid ebi.ac.uk. As a free fatty acid, nervonic acid can undergo further metabolic processes. Fatty acids are typically subject to beta-oxidation, a catabolic pathway that breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production nih.gov. Very long-chain fatty acids like nervonic acid are primarily metabolized in peroxisomes before undergoing further oxidation in mitochondria. Nervonic acid is also a component of sphingolipids, particularly sphingomyelin (B164518), and plays a role in the structure and function of cell membranes, especially in the nervous system ebi.ac.uk. Alterations in nervonic acid metabolism and levels have been associated with certain neurological conditions ebi.ac.uk.

Ethanolamine: Ethanolamine is a simple amino alcohol. It is a precursor for the synthesis of phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) nih.gov. Ethanolamine can also be further metabolized through pathways involving phosphorylation and oxidation.

The metabolic fate of this compound's byproducts, nervonic acid and ethanolamine, integrates them into broader lipid and amino alcohol metabolic pathways within the cell.

Enzymatic Regulation of this compound Catabolism

The catabolism of this compound is primarily regulated at the level of FAAH activity and expression wikipedia.orgresearchgate.net. FAAH activity can be modulated by various factors, including:

Substrate Availability: The concentration of this compound and other FAAH substrates can influence the rate of hydrolysis unito.it.

Post-translational Modifications: FAAH activity can be regulated by post-translational modifications, although specific modifications affecting this compound hydrolysis require further investigation.

Inhibitors and Activators: The activity of FAAH can be modulated by endogenous or exogenous inhibitors and activators researchgate.netcaymanchem.com. Inhibition of FAAH leads to increased levels of its substrates, including NAEs like anandamide, PEA, and potentially this compound plos.org.

While FAAH is the primary enzyme responsible for NAE degradation, including likely this compound, other enzymes might also contribute to the metabolic processing of this compound or its precursors and byproducts. For instance, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is involved in the biosynthesis of NAEs from N-acylphosphatidylethanolamines (NAPEs), which are precursors to NAEs wikipedia.orgnih.govnih.gov. While not directly involved in this compound catabolism, the regulation of NAPE-PLD activity can indirectly influence this compound levels by affecting the availability of its precursors.

The dynamic interplay between the synthesis and degradation of this compound, primarily regulated by enzymes like NAPE-PLD and FAAH, maintains its homeostatic levels within tissues and controls its signaling potential.

Cellular and Molecular Roles of Nervonamide

Nervonamide as a Putative Signaling Molecule

N-acyl amides, including this compound, are recognized as a class of endogenous compounds with pleiotropic signaling functions in physiology wikipedia.org. These molecules are involved in cell-to-cell communication within biological systems wikipedia.org. This compound is specifically identified as a member of the family of fatty N-acyl ethanolamines collectively referred to as endocannabinoids glpbio.comcaymanchem.com. The endocannabinoid system, of which NAEs are a part, represents a very ancient signaling system found across various species wikipedia.org. The biosynthesis of NAEs, such as this compound, typically involves the hydrolysis of an unusual phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE), catalyzed by a specific phospholipase D hmdb.canih.gov. Their degradation is largely mediated by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes N-acyl amides into fatty acids and biogenic amines hmdb.cacaymanchem.combiomol.com.

Interaction of this compound with Cellular Receptors and Pathways

Research indicates that this compound acts as an agonist that binds to and activates cannabinoid receptors ebi.ac.uk. Studies investigating the effects of docosahexaenoic acid (DHA) supplementation on endocannabinoid synthesis in activated macrophages observed elevated levels of nervonoyl ethanolamide and noted the highest expression of cannabinoid receptor 2 (CB2) in these cells, suggesting a CB2 receptor-dependent environmental stress reaction ebi.ac.uknih.gov.

Beyond cannabinoid receptors, N-acyl amides as a class have demonstrated interactions with transient receptor potential (TRP) channels wikipedia.orghmdb.canih.gov. For instance, N-acyl taurines, which are structurally related to NAEs, have been shown to activate TRP channels, including TRPV1 and TRPV4 caymanchem.combiomol.com. While direct interaction data for this compound (N-nervonoyl ethanolamide) with TRP channels is less extensively documented in the provided literature compared to other NAEs like anandamide (B1667382), its classification within this lipid family suggests potential interactions. Additionally, N-acyl amides have been reported to exhibit binding activity with G-protein-coupled receptors (GPCRs) hmdb.ca, a category that includes cannabinoid receptors (CB1 and CB2) caymanchem.com.

Influence of this compound on Cellular Homeostasis and Function

N-acyl amides play significant roles in various physiological functions as lipid signaling molecules, including their involvement in metabolic homeostasis wikipedia.orghmdb.ca. Alterations in this compound levels have been observed in specific cellular contexts. For example, untargeted metabolic profiling of plasma samples from patients with soft tissue sarcoma revealed changes in this compound levels before and after surgical removal of the tumor nih.govresearchgate.netmdpi.com. This suggests a potential link between this compound and cellular processes implicated in cancer, such as altered lipid metabolism, which is known to be crucial for cell growth, proliferation, invasion, and angiogenesis in malignant tumors nih.govmdpi.com. The observed altered metabolic pathways in soft tissue sarcoma patients point towards a potential reprogramming of lipid metabolism nih.gov.

Furthermore, in the context of macrophage activation, elevated levels of nervonoyl ethanolamide were associated with a CB2 receptor-dependent reaction to environmental stress ebi.ac.uknih.gov. This finding highlights a potential role for this compound in modulating cellular responses to stress and inflammation, contributing to the maintenance or perturbation of cellular homeostasis. N-acylethanolamines in general are known to modulate various physiological processes in eukaryotic cells nih.gov.

Quantitative analysis from a study on activated macrophages supplemented with DHA shows the levels of various endocannabinoids, including nervonoyl ethanolamide. ebi.ac.uknih.gov

| Endocannabinoid | Concentration (µg/mL) |

| Arachidonoyl ethanolamine (B43304) (AEA) | 5.9 |

| Docosahexaenoyl ethanolamide (DHEA) | 10.6 |

| Nervonoyl ethanolamide (NEA) | 16.5 |

Another study examining plasma lipid profiles in soft tissue sarcoma patients noted a decrease in this compound levels after surgical removal of the tumor. nih.govresearchgate.netmdpi.com

| Metabolite | Pre-operative Mean (min) | Post-operative Mean (min) | Fold Change (Post/Pre) | p-value |

| This compound | 1.20 | 15.89 | ↓ | 0.072 |

Note: The fold change is indicated as a decrease (↓), and the p-value suggests a trend but did not reach statistical significance in this specific analysis.

This compound's Involvement in Lipid Mediator Networks

This compound functions as a lipid mediator, specifically categorized as an N-acyl ethanolamine and a constituent of the endocannabinoid family glpbio.comcaymanchem.comebi.ac.uk. Lipid mediator networks involve the dynamic generation of structurally diverse lipid-derived mediators from biomembranes, which play critical roles in signal transduction and cell-cell communication caymanchem.com. Fatty acids serve as precursors for these lipid mediators, possessing pharmacological activities that can modulate inflammation and contribute to its resolution ebi.ac.uk. Long-chain monounsaturated and polyunsaturated fatty acids and their derivatives, such as nervonoyl ethanolamide, participate in inflammatory processes and are likely involved in the resolution of inflammation, particularly in conditions like neuroinfection ebi.ac.uk. The endocannabinoid signaling system is considered the primary pathway through which NAEs exert their physiological effects wikipedia.org, functioning as a significant lipid signaling system wikipedia.org. Within these networks, the biosynthesis of NAEs from NAPE by phospholipase D and their subsequent degradation by FAAH are key regulatory steps that control their levels and signaling potential hmdb.canih.govcaymanchem.combiomol.com.

Analytical Methodologies for Nervonamide Quantification and Profiling in Research

Chromatographic Techniques for Nervonamide Isolation and Separation (e.g., UHPLC-QTOF/MS)

Chromatography plays a vital role in separating this compound from other components in a biological extract before detection by mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) is a commonly employed technique due to its high separation efficiency, speed, and sensitivity. When coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS), UHPLC provides a powerful platform for comprehensive lipid profiling and targeted analysis.

In one study investigating alterations in plasma lipid profiles, UHPLC coupled to compact QTOF was utilized for metabolomics analysis, which included the putative identification and quantification of this compound. nih.govresearchgate.net The chromatographic separation was performed using a UHPLC system equipped with a C18 column. nih.govresearchgate.net Specific parameters included a column dimensions of 100 mm × 2.10 mm with 1.7 µm particles, maintained at 40 °C. nih.govresearchgate.net The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B52724) (B), with a flow rate of 300 µL/min. nih.govresearchgate.net A gradient elution program was used, starting at 1% B, increasing to 65% B over 2 minutes, then to 90% B over 4 minutes, holding at 90% B for 28 minutes, increasing to 100% B over 0.5 minutes, and finally holding at 100% B for 6 minutes before returning to initial conditions. nih.govresearchgate.net The injection volume was 1.5 µL. nih.govresearchgate.net This UHPLC setup allowed for the separation of various lipid species, including this compound, based on their hydrophobicity and interaction with the stationary phase.

Mass Spectrometry Approaches for this compound Identification and Quantification

Mass spectrometry is essential for the identification and quantification of this compound after chromatographic separation. QTOF/MS provides high mass resolution and accurate mass measurements, which are crucial for the putative identification of metabolites based on their exact mass and fragmentation patterns.

In the aforementioned study, a compact QTOF mass spectrometer was coupled with the UHPLC system. nih.govresearchgate.net The mass spectrometer was operated in positive ionization mode. nih.govresearchgate.net The mass scan range was set from 50 to 1000 mass-to-charge ratio (m/z). nih.govresearchgate.net Key parameters for the mass spectrometer included a nebulizer gas pressure of 0.8 bar, a capillary voltage of +4500 V, an end plate offset of -500 V, a dry gas flow rate of 10.0 L/min, and a dry gas temperature of 200 °C. nih.govresearchgate.net

For the identification of this compound, accurate mass measurement of its protonated molecule ([M+H]+) is typically used. Fragmentation of the parent ion in MS/MS mode provides characteristic product ions that help confirm the structure. While the study identified this compound putatively based on its accurate mass and potentially fragmentation, definitive identification often requires comparison to a chemical standard. nih.govresearchgate.netniph.go.jp Quantification can be achieved by measuring the intensity of the this compound peak (either the parent ion or a specific fragment ion) and comparing it to a calibration curve generated using known concentrations of a this compound standard or by using an appropriate internal standard. nih.gov

Strategies for Sample Preparation in this compound Metabolomic Studies

Effective sample preparation is a critical step in the analysis of this compound from biological matrices, as it aims to extract and concentrate the analyte while removing interfering substances. Metabolomic studies involving lipids like this compound often require specific extraction protocols tailored to the matrix (e.g., plasma, tissue, cells).

In the study utilizing UHPLC-QTOF/MS for lipid profiling, plasma samples were subjected to a sample preparation procedure that involved protein precipitation. researchgate.net This step is commonly used to remove proteins that can interfere with chromatographic separation and ionize poorly in the mass spectrometer. Following protein precipitation, the samples were likely processed further, such as through centrifugation and resuspension of the extracted lipids, before injection into the UHPLC-MS system. researchgate.net The specific details of the extraction solvent and procedure significantly impact the recovery and purity of this compound in the final extract. General sample preparation techniques for biological samples in metabolomics include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are designed to isolate analytes based on their chemical properties. mdpi.comgcms.czxournals.comresearchgate.net The choice of method depends on the matrix and the target analytes.

Validation and Reliability of this compound Analytical Methods in Complex Biological Samples

Validation of analytical methods for this compound in complex biological samples is crucial to ensure the reliability and accuracy of the obtained results. Method validation typically assesses parameters such as selectivity, sensitivity, accuracy, precision, linearity, and stability. nih.govgoogle.comnih.govnih.gov

Selectivity is the ability of the method to differentiate and measure this compound in the presence of other components in the biological matrix. google.com Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ), representing the lowest concentrations that can be detected and reliably quantified, respectively. Accuracy refers to the closeness of the measured value to the true value, while precision indicates the reproducibility of the measurements. nih.gov Linearity establishes the range over which the method provides results directly proportional to the analyte concentration. Stability assesses the ability of this compound to remain unchanged in the biological matrix and processed samples under specific storage conditions. nih.gov

While the cited study primarily focused on putative identification and relative changes in this compound levels as part of a metabolomics profile, a fully validated method for targeted quantification of this compound would involve a rigorous assessment of these parameters according to regulatory guidelines. google.comnih.gov The successful detection and (putative) quantification of this compound in plasma using the described UHPLC-QTOF/MS method nih.govresearchgate.net suggests that with appropriate validation steps, this approach can be reliable for this compound analysis in complex biological samples. The use of internal standards is also important for ensuring the accuracy and reproducibility of quantitative measurements by compensating for matrix effects and variations in sample processing and instrument performance. mdpi.com

Data Table: Putative Identification of this compound in Plasma Samples by UHPLC-QTOF/MS

| Compound Name | Retention Time (min) | m/z (putative) | Formula (putative) | Observed Change (Pre- vs Post-operation) | p-value |

| This compound | 15.89 | 366.3738 | C24H47NO | ↓ | 0.072 |

Data extracted from a study on alterations in plasma lipid profile. nih.govresearchgate.net The identification was putative based on mass and formula. The observed change indicates a decrease.

Nervonamide in Preclinical Disease Models and Associated Pathophysiology

Nervonamide as a Metabolite in Oncological Research Models (e.g., Soft Tissue Sarcoma)

Metabolomic profiling, the study of metabolites within biological systems, has emerged as a valuable approach in cancer research to identify potential biomarkers and understand metabolic alterations associated with tumor development and progression. mdpi.com Soft tissue sarcomas (STS), a diverse group of rare malignancies, have been subjects of such metabolic investigations. mdpi.commdpi.comfrontiersin.orgnih.gov Changes in metabolite levels in the plasma of STS patients before and after surgical intervention have been explored to identify potential indicators of disease status and prognosis. mdpi.com

Alterations in this compound Levels in Pre-operative and Post-operative States

Studies investigating the metabolic profiles of soft tissue sarcoma patients have analyzed alterations in various metabolites in plasma samples collected before and after surgical removal of the tumor. mdpi.com These analyses aim to identify metabolic shifts that occur as a result of tumor resection and to explore their potential clinical significance. While the provided search results discuss alterations in other metabolites like phospholipids (B1166683) and acyl-carnitines in pre- and post-operative STS patients, specific data on this compound levels in this context were not found within the provided snippets. mdpi.com However, the broader context of these studies highlights the interest in examining metabolic changes, including those of fatty amides like this compound, in relation to surgical intervention for STS.

Existing research in other cancer types, such as colorectal cancer and non-small cell lung cancer, has investigated the changes in levels of different biomarkers, like carcinoembryonic antigen (CEA), between pre-operative and post-operative states to assess their prognostic value. oncotarget.comwaocp.org Psychological interventions before surgery in oncology patients have also been studied for their impact on stress and inflammatory markers, which can be influenced by metabolic changes. frontiersin.orgjons-online.com This underscores the general principle in oncology research of evaluating pre- and post-treatment changes in biological molecules.

Correlation of this compound Expression with Disease Progression Markers in Non-human Models

The correlation between the expression or levels of specific metabolites and disease progression markers is a key area of investigation in preclinical cancer models. Disease progression markers can include indicators of tumor growth rate, invasiveness, metastasis, and response to therapy. Non-human models, such as mouse models (including xenografts and genetically engineered models), are widely used for these studies due to the ability to control genetic and environmental factors and to monitor disease progression over time. nih.govembopress.org

While the provided search results discuss the use of preclinical models to study cancer progression and the efficacy of potential therapies, and mention the investigation of various molecular and metabolic markers in these models, a direct correlation between this compound expression and specific disease progression markers in non-human cancer models was not explicitly detailed in the provided snippets. However, the broader context of cancer research in preclinical models involves identifying and validating such correlations for various metabolites and molecular targets. nih.govembopress.orgcancer.gov

This compound's Role in Neurological Processes and Neuroinflammation Models

Neuroinflammation, a complex response of the central nervous system (CNS) to various stimuli including infection and disease, is implicated in the pathogenesis of numerous neurological disorders. frontiersin.orgmdpi.com Preclinical models of neuroinflammation and neuroinfection are crucial for understanding these processes and identifying potential therapeutic targets. charite.deresearchgate.netjneurology.com

This compound Detection in Cerebrospinal Fluid in Preclinical Neuroinfection Models

The cerebrospinal fluid (CSF) is a biological fluid that surrounds the brain and spinal cord, and its composition can reflect the physiological and pathological state of the CNS. Analysis of CSF in preclinical neuroinfection models allows for the detection of various molecules, including metabolites and inflammatory mediators, that are altered during infection. jneurology.commdpi.comfrontiersin.org

While the provided search results discuss the analysis of cerebrospinal fluid in the context of neuroinfection models and the detection of various substances like biogenic amines and neopterin, specific information regarding the detection or levels of this compound in CSF in preclinical neuroinfection models was not found. mdpi.comnih.govjwatch.org However, the principle of analyzing CSF for relevant metabolites in such models is well-established. mdpi.comfrontiersin.org

Potential Mechanistic Implications of this compound in Central Nervous System Disorders

Understanding the potential mechanisms by which a compound like this compound might influence CNS disorders involves investigating its interactions with biological pathways and cellular processes relevant to neuronal function and neuroinflammation. This can include exploring its effects on neurotransmission, immune cell activity, and cellular signaling cascades. mdpi.comcharite.deresearchgate.net

The provided search results offer insights into the mechanisms involved in neuroinflammation and neurodegenerative diseases, highlighting the roles of glial cells, inflammatory mediators, and signaling pathways like NF-κB and JAK-STAT. frontiersin.orgmdpi.com They also discuss the involvement of autoantibodies and impaired barrier function in neurological disorders. charite.dejneurology.com While these results provide a framework for understanding potential mechanistic implications in CNS disorders, specific details on how this compound might be involved in these processes were not present in the provided snippets. Research on other related compounds, such as nicotinamide (B372718), has explored their influence on neuronal health and potential mechanisms in neurodegenerative conditions, including effects on NAD+ levels and inhibition of enzymes like SIRT1 and PARP1. nih.govnih.govnih.govnih.govnih.govnih.gov This suggests that investigations into the mechanistic implications of fatty amides like this compound in the CNS could involve similar lines of inquiry.

In Vitro Investigations of this compound's Biological Effects

In vitro studies, using cell cultures and other controlled laboratory settings, are fundamental for investigating the direct biological effects of a compound and elucidating its cellular and molecular mechanisms of action. These studies can assess a compound's impact on cell viability, proliferation, differentiation, signaling pathways, and other cellular processes.

While the provided search results discuss in vitro studies in the context of cancer research (e.g., assessing the effect of new molecules on cancer cells and modeling the tumor microenvironment) and neurological research (e.g., investigating the differentiation of stem cells into neurons and the effects of compounds like nicotinamide on melanoma cells), specific in vitro investigations focused solely on the biological effects of this compound were not detailed in the provided snippets. emulatebio.comnih.govnih.govnih.govcnrs.frresearchgate.net However, the search results do mention that fatty acid amide hydrolase (FAAH) hydrolyzes a range of fatty acid amides, including primary amides, which this compound is classified as. ebi.ac.uk This suggests a potential area of in vitro investigation could involve studying this compound's interaction with FAAH and its downstream effects.

Structure Activity Relationship Studies of Nervonamide and Its Derivatives

Influence of Aliphatic Chain Length and Unsaturation on Nervonamide Activity

The aliphatic chain, specifically the nervonic acid component of this compound, is a key feature influencing its interactions within biological systems. Nervonic acid is a monounsaturated fatty acid with a 24-carbon chain and a cis double bond at the omega-9 position (Δ15). ebi.ac.uk

While specific detailed research findings on the direct influence of varying aliphatic chain length and unsaturation within this compound derivatives on their biological activity were not extensively found in the search results, general principles from related lipid and fatty amide research suggest that these structural features would likely play a critical role in this compound's interactions with target proteins, cell membranes, and metabolic enzymes like fatty acid amide hydrolase (FAAH), which is known to hydrolyze fatty acid amides. ebi.ac.uk

Based on the general understanding of lipid and fatty acid interactions, potential influences of aliphatic chain modifications on this compound activity could include:

Chain Length: Longer chains might increase lipophilicity, affecting membrane permeability and interactions with hydrophobic binding pockets of proteins. Changes in chain length could also alter the conformation and flexibility of the molecule.

Unsaturation: The cis double bond introduces a kink in the chain, affecting packing and fluidity. The position and number of double bonds can influence the molecule's shape and its ability to fit into specific binding sites or integrate into lipid environments.

Further research specifically on this compound analogues with varied chain lengths and unsaturation patterns is needed to fully elucidate these relationships.

Impact of Amide Headgroup Modifications on this compound Biological Function

The amide headgroup of this compound is the part of the molecule where the nervonic acid is linked to ammonia (B1221849). Modifications to this headgroup, such as replacing the ammonia with other functional groups or amino acids, can dramatically alter the molecule's properties and biological activity.

While direct information on extensive amide headgroup modifications of this compound was not detailed in the search results, studies on other fatty acid amides and related conjugates provide insights into the potential impact of such changes. For example, N-acylethanolamines are a class of fatty acid amides with an ethanolamine (B43304) headgroup, and modifications to this headgroup significantly influence their interactions with cannabinoid receptors and other targets.

Hypothetical modifications to the this compound amide headgroup and their potential impact, based on general principles of medicinal chemistry and related compounds, could include:

Replacing Ammonia with Amino Acids: Conjugation of nervonic acid with amino acids like L-glutamic acid or L-serine could introduce charged or polar groups, altering solubility, cellular uptake, and interactions with enzymes or receptors that recognize amino acid motifs. N-Nervonoyl-L-glutamic acid and N-Nervonoyl-L-serine would be examples of such derivatives.

Replacing Ammonia with Biogenic Amines: Conjugation with biogenic amines like dopamine (B1211576) could create hybrid molecules with potentially novel activities, combining properties of the fatty amide and the amine. N-Nervonoyl dopamine is an example of such a conjugate. nih.gov N-arachidonoyl dopamine, a related fatty amide conjugate, is known to interact with the endocannabinoid system. nih.gov

Adding Substituents to the Amide Nitrogen: Adding alkyl groups or other substituents to the nitrogen atom could influence hydrogen bonding capabilities, steric bulk, and metabolic stability, thereby affecting binding affinity and efficacy.

Systematic synthesis and biological evaluation of this compound analogues with various amide headgroup modifications are essential for understanding their impact on specific biological functions.

Computational Modeling and Predictive Analytics for this compound Analogues

Computational modeling and predictive analytics play an increasingly vital role in modern SAR studies, including those potentially involving this compound and its derivatives. uni-bonn.de, nih.gov, mdpi.com, collaborativedrug.com These methods can help to:

Predict Activity: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new, untested this compound analogues based on their chemical structures and the known activities of existing compounds. nih.gov, wikipedia.org, collaborativedrug.com

Understand Interactions: Molecular docking and dynamics simulations can provide insights into how this compound and its derivatives interact with target proteins or lipid bilayers at an atomic level. nih.gov This can help explain observed SARs and guide the design of improved compounds.

Identify Key Structural Features: Computational methods can identify specific structural features or molecular descriptors that are most important for the observed biological activity. uni-bonn.de

Prioritize Synthesis: By predicting the potential activity of virtual compounds, computational methods can help prioritize which this compound analogues are most promising for synthesis and experimental testing, saving time and resources. uni-bonn.de, nih.gov

Explore Chemical Space: SAR matrices and other computational tools can be used to systematically explore the chemical space around this compound, identifying novel structural variations that might lead to desired biological properties. uni-bonn.de, nih.gov

Computational approaches, such as those utilizing SAR matrices, can organize compound data and suggest virtual compounds representing unexplored combinations of structural elements. nih.gov The predicted potency of these virtual compounds can be estimated by considering contributions from their structural components. nih.gov

While specific computational studies focused solely on predicting this compound analogue activity were not prominently featured in the search results, the general applicability and power of these methods in drug discovery and SAR analysis are well-established. uni-bonn.de, nih.gov, mdpi.com, collaborativedrug.com Applying these techniques to this compound research would involve:

Defining relevant molecular descriptors for this compound and its analogues (e.g., lipophilicity, hydrogen bond donors/acceptors, shape descriptors).

Building predictive models based on experimental activity data for a series of this compound derivatives.

Using molecular modeling to study the binding of this compound and its analogues to potential biological targets.

The integration of experimental SAR studies with computational modeling and predictive analytics offers a powerful approach to understanding the relationship between the structure of this compound and its biological function, facilitating the rational design of novel and more potent derivatives.

Future Research Directions and Translational Perspectives for Nervonamide

Unraveling Undiscovered Biological Functions and Targets of Nervonamide

The precise biological functions and molecular targets of this compound remain largely unexplored. Research into related fatty acid amides, such as oleamide (B13806) and anandamide (B1667382), which are substrates for fatty acid amide hydrolase (FAAH), suggests a potential role for this compound within this enzymatic system. ebi.ac.uk FAAH is known to degrade these signaling molecules, hinting at a possible modulatory role for this compound in pathways where fatty acid amides are active. Future research should focus on:

Identifying specific binding partners and receptors: Employing techniques like pull-down assays, mass spectrometry-based proteomics, and activity-based protein profiling could help identify proteins that directly interact with this compound.

Investigating its role in cellular signaling pathways: Given its structural relationship to fatty acids, exploring its impact on lipid-mediated signaling, membrane fluidity, and intracellular communication is crucial.

Assessing its effects on enzymatic activity: Determining if this compound acts as a substrate, inhibitor, or activator of enzymes, particularly those involved in lipid metabolism and signaling, is essential. Studies on FAAH substrate specificity could provide a starting point. ebi.ac.uk

Exploring potential roles in the central nervous system: Drawing parallels from research on nervonic acid's presence in sphingolipids in the brain and nervous tissue, future studies could investigate if this compound has any neuroactive properties or influences neuronal function or myelination. ebi.ac.uk

Exploration of Novel Therapeutic Strategies Targeting this compound Metabolic Pathways

Understanding the metabolic pathways involving this compound is critical for exploring its therapeutic potential. This includes its biosynthesis, degradation, and potential interconversion with related lipids. Research should focus on:

Mapping the complete metabolic profile of this compound: Identifying the enzymes responsible for its synthesis from (15Z)-tetracosenoic acid and its subsequent breakdown is necessary. ebi.ac.ukebi.ac.uk

Investigating the regulation of this compound metabolism: Understanding how the levels of this compound are controlled in different tissues and physiological states could reveal potential therapeutic targets.

Exploring the therapeutic implications of modulating this compound levels: If this compound is found to have beneficial biological effects, strategies to increase its levels (e.g., inhibiting its degradation or enhancing its synthesis) could be explored. Conversely, if it is implicated in disease processes, inhibiting its synthesis or promoting its degradation might be considered. Research into targeting metabolic pathways has shown promise in various diseases, including cancer and inflammatory conditions. researchgate.nettfri.canih.govplos.org While these studies focus on different metabolic targets, the principle of modulating metabolic enzymes for therapeutic benefit is relevant.

Identifying enzymes involved in this compound metabolism as drug targets: If specific enzymes are identified as key regulators of this compound levels or activity, they could serve as targets for the development of novel therapeutic agents.

Development of Advanced Analytical Techniques for this compound Characterization in Research

Accurate and sensitive analytical techniques are fundamental for studying this compound. Given its lipidic nature and potentially low concentrations in biological samples, advanced methods are required for its detection, quantification, and structural characterization. Future directions in analytical techniques include:

Developing highly sensitive and specific mass spectrometry methods: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for lipid analysis. chromatographyonline.comnih.govbrjac.com.br Optimizing these methods, perhaps incorporating techniques like tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry, will be crucial for this compound detection and characterization in complex biological matrices. chromatographyonline.comnih.gov

Establishing standardized protocols for sample preparation: Efficient extraction and purification methods are necessary to minimize matrix effects and ensure accurate this compound analysis from various biological sources (e.g., tissues, biofluids, cell cultures).

Utilizing nuclear magnetic resonance (NMR) spectroscopy for structural elucidation: High-field NMR can provide detailed structural information about this compound and its metabolites, which is essential for confirming identity and studying structural modifications. scielo.br

Developing imaging techniques for spatial localization: Techniques like mass spectrometry imaging could be adapted to visualize the distribution of this compound in tissues, providing insights into its site of action and metabolism.

Integration of this compound Data into Systems Biology and Multi-omics Approaches

To gain a holistic understanding of this compound's role in biological systems, integrating data from various "omics" platforms is essential. frontiersin.orgnih.gov This systems biology approach can reveal complex interactions and regulatory networks involving this compound. Future research should aim to:

Combine this compound data with lipidomics profiles: Analyzing this compound levels alongside other lipids can help understand its relationship with broader lipid metabolic pathways and identify potential correlations with other lipid species.

Integrate with transcriptomics and proteomics data: Correlating this compound levels with gene expression and protein abundance data can help identify regulatory pathways that influence this compound metabolism and reveal downstream effects of this compound signaling. frontiersin.orgnih.gov

Utilize bioinformatics and computational modeling: Employing computational tools and modeling approaches can help integrate diverse datasets, reconstruct metabolic networks, predict potential functions of this compound, and identify key nodes in biological pathways influenced by this compound. omicscouts.com

Apply multi-omics in disease-specific contexts: Investigating this compound levels and related pathways in the context of specific diseases where lipids or fatty acid amides are implicated could reveal its potential involvement in pathogenesis and identify novel therapeutic targets. researchgate.netnih.govnih.govnih.gov

Q & A

Q. Advanced

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling Type I error .

- Nonlinear regression : Model sigmoidal dose-response curves to calculate Hill coefficients .

- Meta-analysis : Aggregate data from independent studies to identify outliers or confounding variables (e.g., cell line variability) .

Report confidence intervals and effect sizes in tables to enhance reproducibility .

How should contradictions in this compound’s pharmacokinetic (PK) data be addressed?

Q. Advanced

- Systematic reviews : Audit methodologies across studies (e.g., administration routes, detection limits of PK assays) .

- In vivo replication : Standardize parameters (e.g., animal strain, sampling intervals) .

- Compartmental modeling : Use software like NONMEM to reconcile half-life discrepancies .

Publish negative results to clarify boundaries of this compound’s bioavailability .

What ethical frameworks govern animal studies involving this compound?

Q. Basic

- Institutional Review Board (IRB) approval : Justify sample sizes via power analysis to minimize animal use .

- Humane endpoints : Predefine criteria for early termination (e.g., weight loss >20%) .

- Data transparency : Share protocols via platforms like Protocols.io to reduce redundant experiments .

How can this compound’s bioavailability be enhanced through structural optimization?

Q. Advanced

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., ester vs. amide linkages) and test solubility/logP .

- Prodrug design : Attach cleavable moieties to improve membrane permeability .

- In vivo PK/PD modeling : Correlate structural changes with AUC (area under the curve) and efficacy .

Validate modifications using crystallography or cryo-EM to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.